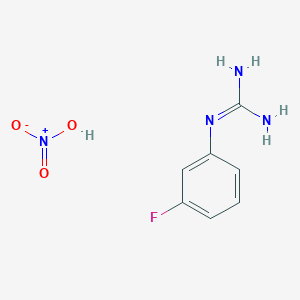
N-(3-Fluorophenyl)guanidine nitrate
Vue d'ensemble
Description
“N-(3-Fluorophenyl)guanidine nitrate” is a chemical compound with the molecular formula C7H9FN4O3 . It is also known as FG-4592 or roxadustat.
Synthesis Analysis
The synthesis of guanidines, which includes “this compound”, can be achieved through various methods. One approach involves the use of N-chlorophthalimide, isocyanides, and amines, providing access to diverse guanidines . Another method involves the guanylation of amines with cyanamide .Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 216.06586832 g/mol .Applications De Recherche Scientifique
Electrochemical Applications
- Dye-Sensitized Solar Cells (DSSCs) : Guanidine nitrate (GuNO3) has been found to significantly enhance the power conversion efficiency (PCE) of DSSCs. When used as an additive in I−/I3−-based electrolyte, it led to an approximate 21% increase in PCE. This improvement was attributed to the increase in both photocurrent density and the open circuit voltage (Voc) of the DSSCs. Guanidine nitrate's addition also influenced the conduction band edge of TiO2 nanoparticles, thus impacting the electrochemical potentials and further increasing the Voc (Nath, Jun, & Lee, 2016).
Antiviral Research
- Antiviral Properties : Research from 1964 indicated that guanidine nitrate exhibited inhibitory effects on the multiplication of common cold viruses. This discovery led to the development of screening methods for antiviral activities against specific virus strains (Ueda, Toyoshima, & Tsuji, 1964).
Chemical Synthesis and Catalysis
- Formation of N,N'-Disubstituted Guanidines : Copper-catalyzed cross-coupling reactions involving guanidine nitrate and aryl iodides have been used to form N,N'-disubstituted guanidines. These compounds are considered potential therapeutics for strokes. The synthesis process highlights the utility of guanidine nitrate as a reactant in forming complex organic molecules (Cortes-Salva, Nguyen, Cuevas, Pennypacker, & Antilla, 2010).
Photocatalysis
- Visible Light Active Nitrogen-Rich TiO2 Nanocatalyst : Guanidine nitrate has been used as a nitrogen source to synthesize nitrogen-rich TiO2 nanocatalysts. These catalysts exhibit excellent activity under visible light for the decomposition of certain dyes and pollutants, such as methyl orange and 2,4 dichlorophenol. The catalyst's efficacy was demonstrated under both household lightbulbs and sunlight, showing potential for environmental applications (Baruwati & Varma, 2011).
Fluorescence and Sensor Applications
- Fluorophore Development : A fluorophore based on guanidine-substituted 1,8-naphthalimide was developed. This compound undergoes deprotonation/protonation with significant Stokes shifts in its emission properties. The unique emission characteristics of this fluorophore make it a potential candidate for use as a fluoride ion sensor (Zhou, Liu, Jin, Liu, Fu, & Shangguan, 2013).
Mécanisme D'action
Target of Action
N-(3-Fluorophenyl)guanidine nitrate, also known as FG-4592 or roxadustat, is a novel orally active small molecule
Mode of Action
Guanidine compounds, in general, are known to interact with their targets, leading to various changes at the molecular level
Biochemical Pathways
Guanidine compounds are known to be involved in various biochemical processes, including the synthesis of nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives
Action Environment
. This suggests that environmental conditions could potentially influence the stability and efficacy of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-fluorophenyl)guanidine;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUARUQQLDPRZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65783-20-2 | |
| Record name | Guanidine, N-(3-fluorophenyl)-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65783-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
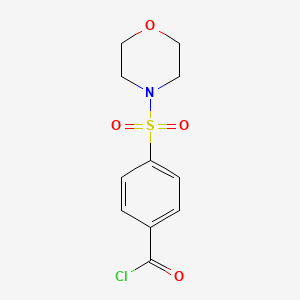
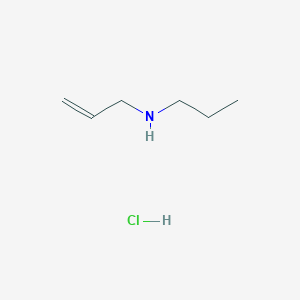
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

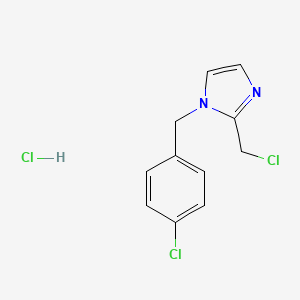
![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)
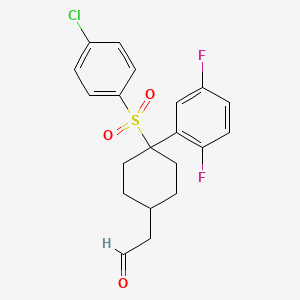
![Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B3148758.png)
![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)
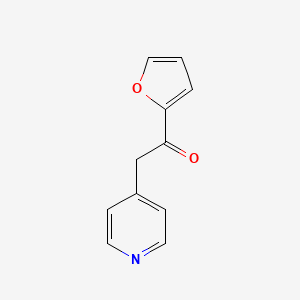

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)
